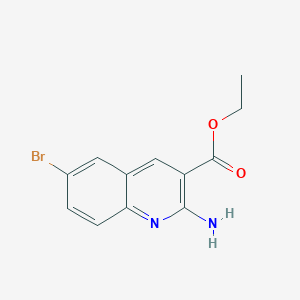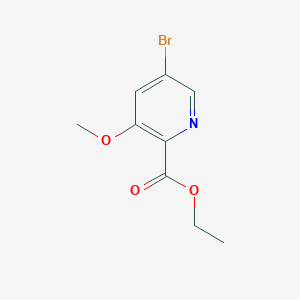
7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of fluorine atoms at specific positions on the benzyl and indazole rings, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl halides.
Addition of the Fluorine Atom: The fluorine atom at the 7-position of the indazole ring can be introduced through electrophilic fluorination reactions.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through cyanation reactions, using reagents such as cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-1-(2-fluorobenzyl)-4-methyl-1-vinyl-1,2,3,4-tetrahydroisoquinoline
- 2-(7-Chloro-2-(2-fluorobenzyl)-1,1-dioxido-2,3-dihydro-4H-benzo[e][1,2,4]thiadiazine-4-yl)acetic acid
Uniqueness
7-Fluoro-1-(2-fluorobenzyl)-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at strategic positions enhances its stability and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H9F2N3 |
|---|---|
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
7-fluoro-1-[(2-fluorophenyl)methyl]indazole-3-carbonitrile |
InChI |
InChI=1S/C15H9F2N3/c16-12-6-2-1-4-10(12)9-20-15-11(14(8-18)19-20)5-3-7-13(15)17/h1-7H,9H2 |
Clé InChI |
IMERNNYURYHINH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=C(C=CC=C3F)C(=N2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)


![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)



![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
![2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13682498.png)



